6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine
CAS No.: 73397-12-3
Cat. No.: VC20743080
Molecular Formula: C16H7ClN2O4
Molecular Weight: 326.69 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 73397-12-3 |
---|---|
Molecular Formula | C16H7ClN2O4 |
Molecular Weight | 326.69 g/mol |
IUPAC Name | 6-chloro-9-nitrobenzo[a]phenoxazin-5-one |
Standard InChI | InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H |
Standard InChI Key | ORQQSXRWRGYETD-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl |
Chemical Properties and Structure
Basic Chemical Properties
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine is identified by CAS number 73397-12-3 and has the molecular formula C16H7ClN2O4 with a molecular weight of 326.69 g/mol . The compound contains several functional groups that contribute to its unique chemical properties, including a chloro group at position 6, a nitro group at position 9, and a ketone functionality at position 5 of the benzo[A]phenoxazine core structure.
The molecule is also known by several synonyms, including 6-Chloro-9-nitro-5H-benzo[a]phenoxazin-5-one and 5H-Benzo[a]phenoxazin-5-one, 6-chloro-9-nitro- . These alternative names reflect different naming conventions within the chemical literature but refer to the same molecular entity.
Table 1: Chemical Properties of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine
Property | Value |
---|---|
CAS Number | 73397-12-3 |
Molecular Formula | C16H7ClN2O4 |
Molecular Weight | 326.69 g/mol |
Synonyms | 6-Chloro-9-nitro-5H-benzo[a]phenoxazin-5-one; 5H-Benzo[a]phenoxazin-5-one, 6-chloro-9-nitro- |
Physical Appearance | Solid compound |
Solubility | Soluble in DMSO; limited water solubility |
Molecular Structure and Reactivity
The molecular structure of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine features a tricyclic structure with fused benzene and oxazine rings. The presence of the nitro group at position 9 is particularly significant as it serves as the site for enzymatic reduction, which is essential for the compound's biological activity. This nitro group undergoes reduction to form an amino group in the active metabolite .
Mechanism of Action
Enzymatic Activation
The enzyme ChrR6 has been extensively studied for its role in activating this compound. ChrR6 is a bacterial nitroreductase that catalyzes the reduction of the nitro group at position 9 of the molecule. This enzyme has been crystallized and characterized structurally, revealing that it exists as a tetramer with a typical flavodoxin fold. Notably, a Tyr128/Asn substitution in the enzyme significantly increases its activity toward the compound .
Formation of Active Metabolite
The enzymatic reduction of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine by ChrR6 results in the formation of 9-Amino-6-chloro-5H-benzo(a)phenoxazine-5-one, which is the active cytotoxic metabolite . This reduction involves the transfer of electrons to the nitro group, converting it to an amino group. Importantly, this metabolite has been identified as the only product of the reduction reaction catalyzed by ChrR6 .
Biological Activities
Cytotoxic Effects
The active metabolite of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine demonstrates significant cytotoxicity against various cancer cell lines. Studies have shown that treatment with this compound, in conjunction with ChrR6, effectively kills several types of cancer cells, including murine (4T1, JC) and human (MCF-7) breast cancer cells, as well as human colorectal (HCT 116), kidney (293T), and cervical (HeLa) cancer cells .
The cytotoxic potency of the activated compound is comparable to that of other well-established prodrug systems, such as CB1954/ChrR6. Exposure to either regime (at a drug concentration of 15 μM) for one hour resulted in greater than 80% killing of various cancer cell lines, demonstrating the compound's robust anticancer activity .
Mechanism of Cell Death
The mechanism of cell death induced by the active metabolite of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine has been elucidated through various experimental approaches. The active metabolite binds to DNA, as demonstrated by DNA binding assays using purified plasmid DNA . At non-lethal concentrations (0.1 μM), the metabolite causes cell cycle arrest, with accumulation of cells in the S-phase, suggesting interference with DNA replication .
At lethal doses (1 μM), the metabolite induces apoptosis, as evidenced by the increased expression of cell surface Annexin V and activation of caspase-3 and caspase-9, key enzymes in the apoptotic pathway . Furthermore, the metabolite co-localizes with mitochondria and disrupts their electrochemical potential, leading to the release of cytochrome c, which triggers the intrinsic apoptotic pathway .
Table 2: Biological Activities of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine and its Active Metabolite
Applications in Cancer Therapy
Preclinical Studies
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine has demonstrated promising results in preclinical studies for cancer treatment. In investigations using mice with implanted 4T1 breast tumors expressing the ChrR gene, treatment with this compound led to significant tumor regression, with up to 40% of treated mice showing complete remission . In contrast, control mice injected with phosphate-buffered saline (PBS) all died within 25 days .
The compound follows a three-compartment pharmacokinetic model and is retained in tumors at concentrations of approximately 10 ng/ml for over 10 hours . The excretion of the compound occurs via both feces and urine, with the compound being eliminated in various forms, including the parent compound, the active metabolite, and other unidentified metabolites .
Future Directions
Optimization of Enzyme Delivery
The visualization capabilities offered by the fluorescent nature of the active metabolite will be invaluable in these efforts, as they allow researchers to directly observe the distribution of enzyme activity within tumors and identify barriers to effective enzyme delivery. This information can guide the development of strategies to overcome these barriers and improve the therapeutic efficacy of the compound.
Combination Therapies
Another promising direction for future research is the exploration of combination therapies involving 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine. The compound's mechanism of action, primarily involving DNA binding and induction of apoptosis through the mitochondrial pathway, suggests potential synergies with other therapeutic modalities, such as radiation therapy, traditional chemotherapeutic agents, or emerging immunotherapies.
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